Levomenol

Vue d'ensemble

Description

Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic sesquiterpene alcohol. It is primarily found in the essential oil of German chamomile (Matricaria chamomilla) and Myoporum crassifolium. This compound is a colorless, viscous oil known for its anti-inflammatory, anti-irritant, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Levomenol can be synthesized through various methods, including the steam distillation of essential oils from plants like German chamomile. Another method involves the fermentative production using metabolically engineered Escherichia coli. This process includes the expression of a recently identified (-)-alpha-Bisabolol synthase from German chamomile, conversion of acetyl-CoA to mevalonate, and overexpression of farnesyl diphosphate synthase to supply the precursor farnesyl diphosphate .

Industrial Production Methods: Industrial production of this compound mainly relies on the steam distillation of essential oils extracted from plants. due to the environmental impact and sustainability concerns, microbial production using engineered Escherichia coli has been developed. This method allows for large-scale production with high yield recovery through an in situ extraction process using vegetable oils .

Analyse Des Réactions Chimiques

Types of Reactions: Levomenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of bisabolone.

Reduction: Reduction typically results in the formation of dihydrobisabolol.

Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Applications De Recherche Scientifique

Pharmacological Properties

Levomenol is recognized for its diverse pharmacological effects, which include:

- Anti-inflammatory : It reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial : Effective against a range of pathogens, including bacteria and fungi.

- Wound healing : Promotes skin regeneration and healing processes.

- Moisturizing agent : Enhances skin hydration and elasticity.

- Analgesic : Provides pain relief through various mechanisms.

These properties make this compound a promising candidate for therapeutic applications in dermatology and other medical fields.

Dermatological Treatments

This compound has been extensively studied for its role in treating skin conditions such as atopic dermatitis. A clinical study demonstrated that a combination of topical heparin and this compound significantly improved symptoms of atopic dermatitis compared to control treatments. The study's results indicated substantial reductions in erythema, edema, and overall SCORAD (SCORing Atopic Dermatitis) scores over an eight-week period:

| Treatment Group | n | Baseline SCORAD | Week 4 SCORAD | Week 8 SCORAD | Improvement vs. Control |

|---|---|---|---|---|---|

| Combination | 79 | 29.38 ± 18.96 | 16.90 ± 10.82 | 10.78 ± 10.10 | p = 0.0002 |

| This compound | 80 | 25.55 ± 18.43 | 20.64 ± 15.49 | 15.53 ± 11.97 | p = 0.003 |

| Control | 40 | - | - | - | - |

This study highlights this compound's potential as a non-steroidal treatment option for patients with atopic dermatitis, particularly for those seeking alternatives to corticosteroids .

Cosmetic Industry

Due to its anti-inflammatory and moisturizing properties, this compound is widely used in cosmetic formulations aimed at improving skin texture and reducing irritation. Its inclusion in skincare products is supported by its ability to enhance skin hydration and reduce signs of photodamage .

Nutraceutical Applications

Research indicates that this compound may have potential as a nutraceutical agent due to its health benefits beyond topical applications. Studies have shown that it possesses anticancer properties, neuroprotective effects, and can act as an analgesic agent . Its low toxicity profile has led to regulatory approvals for use in food additives and cosmetics, further expanding its application scope .

Case Study: Atopic Dermatitis Treatment

In a randomized controlled trial involving patients with moderate to severe atopic dermatitis, the efficacy of this compound was assessed against standard treatments:

- Participants : Patients were divided into three groups—combination treatment (heparin + this compound), this compound alone, and control.

- Outcome Measures : SCORAD scores were used to evaluate the severity of dermatitis.

- Results : The combination treatment yielded the most significant improvements in symptoms compared to both the control group and the this compound-only group .

This case study underscores the effectiveness of this compound when used in conjunction with other therapeutic agents.

Case Study: Cosmetic Efficacy

A survey conducted among dermatologists in Germany revealed that over 91% regularly used products containing this compound for treating various skin conditions, citing its effectiveness in managing eczema and other inflammatory skin disorders without the side effects associated with corticosteroids .

Mécanisme D'action

Levomenol exerts its effects through multiple mechanisms. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It also enhances the percutaneous absorption of certain molecules, making it an effective penetration enhancer in topical formulations. Additionally, this compound has been found to diminish signs of photodamage, reduce pruritus, and improve skin texture and elasticity .

Comparaison Avec Des Composés Similaires

Levomenol is often compared with other sesquiterpene alcohols, such as:

Alpha-Bisabolol: The enantiomer of this compound, found in various plants but less common.

Beta-Bisabolol: A structurally related compound differing in the position of the tertiary alcohol functional group.

Uniqueness: this compound is unique due to its high concentration in German chamomile and its extensive use in both traditional and modern medicine. Its combination of anti-inflammatory, antimicrobial, and skin-soothing properties makes it a valuable compound in various applications .

Activité Biologique

Levomenol, a naturally occurring monoterpenoid alcohol, is primarily derived from essential oils of various plants, including chamomile (Matricaria chamomilla). It has gained attention for its diverse biological activities, particularly in dermatological applications and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

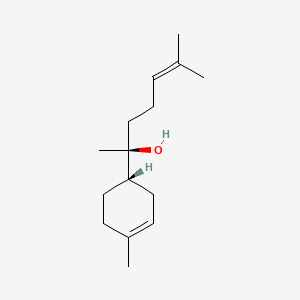

Chemical Structure and Properties

This compound is chemically classified as a terpene alcohol with the molecular formula . Its structure features a hydroxyl group attached to a cyclohexane ring, which contributes to its unique properties and biological activities.

Pharmacological Effects

-

Anti-Inflammatory Activity :

This compound exhibits significant anti-inflammatory properties. A study comparing this compound with heparin in treating atopic dermatitis indicated that this compound significantly reduced erythema and other symptoms associated with inflammation. The treatment group using this compound showed a 97.2% improvement in erythema compared to 73.1% in the control group, demonstrating its efficacy in managing inflammatory skin conditions . -

Wound Healing :

Research has shown that this compound enhances wound healing processes. In a clinical trial involving patients with venous leg ulcers, topical application of this compound demonstrated improved healing rates compared to controls. The mechanism is believed to involve the modulation of inflammatory responses and promotion of cellular regeneration . -

Antimicrobial Properties :

This compound has been reported to possess antimicrobial activity against various pathogens. Its application in topical formulations has been effective in reducing bacterial colonization in wounds, thereby preventing infections .

Case Study: Efficacy in Atopic Dermatitis

A randomized controlled trial involving 240 patients assessed the effectiveness of this compound combined with heparin for treating atopic dermatitis. The results indicated that patients treated with this compound showed significant improvement in symptoms after eight weeks:

| Treatment Group | n | Erythema Improvement (%) | Edema Improvement (%) | Skin Dryness Improvement (%) |

|---|---|---|---|---|

| This compound | 80 | 97.2 | 95.0 | 65.4 |

| Control | 40 | 73.1 | 50.0 | 53.8 |

Statistical analysis revealed that the improvements were significant (p < 0.0001) compared to the control group .

Clinical Trial: Wound Healing

In another study focusing on wound healing, patients treated with a cream containing this compound showed a complete healing rate of 70% within four weeks, compared to only 30% in the control group receiving standard care .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Cytokine Production : this compound influences the production of pro-inflammatory cytokines, reducing inflammation at the site of application.

- Promotion of Angiogenesis : It enhances blood vessel formation, which is crucial for supplying nutrients and oxygen to healing tissues.

- Antioxidant Activity : this compound exhibits antioxidant properties that help mitigate oxidative stress, further supporting skin health and healing processes .

Propriétés

IUPAC Name |

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042094 | |

| Record name | Levomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

314.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23089-26-1 | |

| Record name | (-)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23089-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.